
N~2~-(3,4-difluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-difluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DFDG, is a chemical compound that has gained significant attention in the field of scientific research. DFDG is a potent inhibitor of glucose uptake in cancer cells and has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
DFDG inhibits glucose uptake in cancer cells by targeting the glucose transporter GLUT1. GLUT1 is overexpressed in many cancer cells and is responsible for the increased glucose uptake observed in these cells. DFDG binds to GLUT1 and prevents glucose from entering the cell, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
DFDG has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, DFDG has also been shown to improve insulin sensitivity and reduce body weight in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DFDG is its specificity for cancer cells. DFDG targets GLUT1, which is overexpressed in many cancer cells, while sparing normal cells. This makes DFDG a promising candidate for cancer therapy with minimal side effects. However, DFDG has limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for DFDG research. One potential direction is the development of more soluble derivatives of DFDG that can be administered in vivo. Another direction is the investigation of DFDG in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DFDG and its potential use in treating other diseases such as diabetes and obesity.
Conclusion
DFDG is a promising compound that has shown potential as an anti-cancer agent. Its specificity for cancer cells and minimal toxicity in normal cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand the potential of DFDG and to develop more effective derivatives for clinical use.
Synthesemethoden
The synthesis of DFDG involves the reaction of 3,4-difluoroaniline with N,N-dimethylglycine in the presence of sulfuric acid. The resulting compound is then treated with dimethylsulfoxide and sodium hydride to yield DFDG. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
DFDG has been extensively studied for its anti-cancer properties. Studies have shown that DFDG inhibits glucose uptake in cancer cells, leading to decreased cell proliferation and increased cell death. DFDG has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, DFDG has also been studied for its potential use in treating diabetes and obesity.
Eigenschaften
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O3S/c1-14(2)11(16)7-15(19(3,17)18)8-4-5-9(12)10(13)6-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRUMAKHCWZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

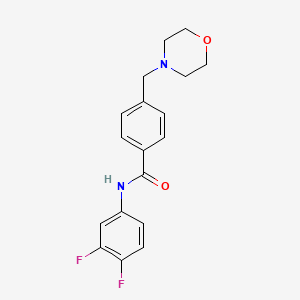

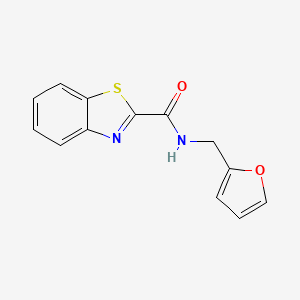
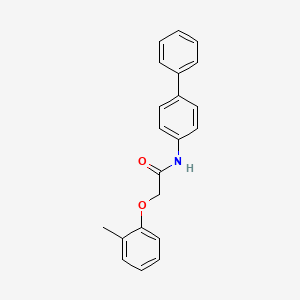
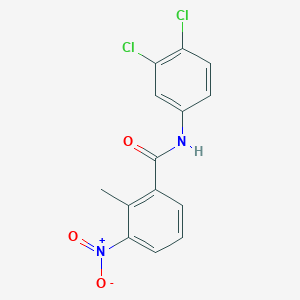

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
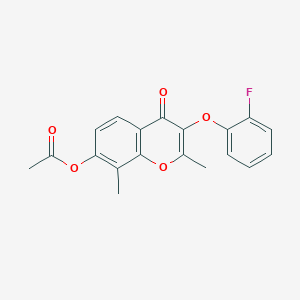
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)
![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)